N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-4'-fluoro-[1,1'-biphenyl]-4-sulfonamide
Description
N-(2-(2-(2,5-Dioxopyrrolidin-1-yl)ethoxy)ethyl)-4'-fluoro-[1,1'-biphenyl]-4-sulfonamide is a sulfonamide derivative featuring a 4'-fluoro-biphenyl core linked to a dioxopyrrolidine-containing ethoxyethyl side chain. This structure combines three critical motifs:
- Fluorine substituent: Enhances metabolic stability and modulates electronic properties.
- Sulfonamide and dioxopyrrolidinyl groups: May confer hydrogen-bonding capacity and influence solubility or target binding.
While direct biological data for this compound is unavailable in the provided evidence, its structural analogs (e.g., sulfonamides, fluoro-biphenyls) are frequently explored in medicinal chemistry for enzyme inhibition (e.g., carbonic anhydrase, kinases) or as anticancer agents .
Properties
IUPAC Name |
N-[2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl]-4-(4-fluorophenyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN2O5S/c21-17-5-1-15(2-6-17)16-3-7-18(8-4-16)29(26,27)22-11-13-28-14-12-23-19(24)9-10-20(23)25/h1-8,22H,9-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFRAXJJDMOOTLE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)CCOCCNS(=O)(=O)C2=CC=C(C=C2)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of the compound are currently unknown. The compound is a derivative of 2,5-Dioxopyrrolidin-1-yl, which is known to be used as a reagent in the synthesis of Teoc-amino acid derivatives. .
Mode of Action
Given its structural similarity to 2,5-Dioxopyrrolidin-1-yl, it might interact with its targets in a similar way.
Pharmacokinetics
Its solubility in methanol suggests that it might have good bioavailability.
Biological Activity
N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-4'-fluoro-[1,1'-biphenyl]-4-sulfonamide is a complex organic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Structural Formula
The compound features a biphenyl sulfonamide core with a 4-fluoro substitution and a dioxopyrrolidinyl ethoxyethyl side chain. Its chemical formula is , and it possesses a molecular weight of approximately 396.46 g/mol.
IUPAC Name
The IUPAC name for this compound is:
N-[2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl]-4'-fluoro-[1,1'-biphenyl]-4-sulfonamide .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. These targets include:
- Enzymes : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptors : It could act as an antagonist or agonist at certain receptor sites, modulating cellular responses.
- Proteins : Binding to proteins involved in signal transduction pathways may alter their activity.
In Vitro Studies
In vitro assays have been employed to evaluate the biological activity of similar sulfonamide compounds. For instance:
- A study highlighted the anti-inflammatory effects of pyrrolidine derivatives, showing inhibition of COX enzymes with IC50 values in the low micromolar range .
In Vivo Studies
Limited in vivo studies have explored the pharmacodynamics of related compounds. For example:
- Research on similar biphenyl sulfonamides indicated efficacy in reducing tumor growth in animal models through targeted inhibition of cancer cell proliferation pathways .
Comparison of Biological Activities
| Compound Name | Structure Type | Key Activities | IC50 Values |
|---|---|---|---|
| This compound | Sulfonamide | Antiinflammatory, Antitumor | TBD |
| Pyrrolidine Derivative A | Pyrrolidine | COX Inhibition | 5 µM |
| Biphenyl Sulfonamide B | Biphenyl Sulfonamide | Cytotoxicity | 10 µM |
Summary of Mechanisms
| Mechanism | Description |
|---|---|
| Enzyme Inhibition | Compounds may inhibit key metabolic enzymes involved in inflammatory responses. |
| Receptor Modulation | Potential interaction with receptors influencing cell signaling pathways. |
| Protein Binding | Binding to proteins could alter their functional state and downstream effects. |
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural Comparisons
Table 1: Structural Features of Analogs
Key Observations :
- The target compound uniquely combines a 4'-fluoro-biphenyl core with a sulfonamide and dioxopyrrolidinyl-ethoxyethyl side chain, distinguishing it from amide-based analogs .
- Fluorine placement at the 4' position (vs. 2' or 3' in analogs) may reduce steric hindrance and enhance electronic effects for target binding .
Key Observations :
- The target compound’s biphenyl core likely employs Suzuki-Miyaura cross-coupling , analogous to and , using Pd catalysts and boronic acids .
- The sulfonamide group may be introduced via sulfonation of an aniline intermediate, followed by side-chain functionalization with a dioxopyrrolidinyl-ethoxyethyl moiety.
- Solvent systems (e.g., THF/H2O vs. DME/H2O) influence reaction efficiency; reports lower yields (28%) in DME/H2O compared to THF/H2O (65–70%) in .
Physicochemical and Functional Properties
Table 3: Comparative Properties
Key Observations :
- The target compound’s sulfonamide and ethylene glycol-like side chain may enhance solubility compared to amide-based analogs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
